molecular formula C12H24N2O2 B1403464 tert-Butyl methyl(azepan-4-yl)carbamate CAS No. 1408075-96-6

tert-Butyl methyl(azepan-4-yl)carbamate

Cat. No. B1403464
CAS RN: 1408075-96-6
M. Wt: 228.33 g/mol
InChI Key: NWOXRBKNNRYSTO-UHFFFAOYSA-N
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Description

“tert-Butyl methyl(azepan-4-yl)carbamate” is a chemical compound with the CAS Number: 1408075-96-6 . It has a molecular weight of 228.33 . The compound is stored in a refrigerator and has a physical form of oil .


Molecular Structure Analysis

The molecular formula of “tert-Butyl methyl(azepan-4-yl)carbamate” is C12H24N2O2 . The InChI Code is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10/h10,13H,5-9H2,1-4H3 .


Physical And Chemical Properties Analysis

The boiling point of “tert-Butyl methyl(azepan-4-yl)carbamate” is predicted to be 306.8±31.0 °C . The compound has a predicted density of 1.00±0.1 g/cm3 . The pKa is predicted to be 10.74±0.40 .

Scientific Research Applications

Synthesis and Optimization

Tert-Butyl methyl(azepan-4-yl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a compound related to tert-Butyl methyl(azepan-4-yl)carbamate, is a key intermediate in the synthesis of osimertinib (AZD9291), a drug used in cancer treatment. The synthesis of this compound from commercially available precursors through steps like acylation and nucleophilic substitution has been optimized, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Structural Characterization

Tert-Butyl methyl(azepan-4-yl)carbamate and its derivatives have been structurally characterized using methods like single crystal X-ray diffraction. These studies provide insights into the molecular environments and the nature of interactions within the crystal structure, such as hydrogen bonds and halogen bonds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Reactions and Derivatives

The compound has been utilized in various chemical reactions, such as the Diels-Alder reaction, to synthesize complex molecules. For example, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is a product formed through such reactions, indicating the versatility of tert-Butyl methyl(azepan-4-yl)carbamate derivatives in organic synthesis (Padwa, Brodney, & Lynch, 2003).

Deprotection Techniques

In some research applications, tert-Butyl methyl(azepan-4-yl)carbamate derivatives undergo deprotection processes. Aqueous phosphoric acid, for instance, has been used as an environmentally benign reagent for the deprotection of tert-butyl carbamates. This method offers good selectivity and preserves the stereochemical integrity of the substrates (Li et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

tert-butyl N-(azepan-4-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOXRBKNNRYSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(azepan-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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